The compound 4-Propylcyclohexylamine, while not directly studied in the provided papers, is structurally related to compounds that have been investigated for their biological activities. The papers provided focus on 4-Cyclohexylaniline and 2,4-Tetrahydrocyclohexylamine (ASTA-Z-7557), which share a cyclohexylamine core structure with 4-Propylcyclohexylamine. These studies offer insights into the potential mechanisms of action and applications of related cyclohexylamine derivatives in various fields, including medicine and pharmacology.
The first paper discusses 4-Cyclohexylaniline, a compound that inhibits the enzyme aromatase, which is crucial for the aromatization of testosterone and androstenedione into estrogens1. This inhibition is competitive, with a Ki value of 0.14 microM for both substrates, indicating a high affinity for the enzyme. The study suggests that both 4-Cyclohexylaniline and the known drug d-aminoglutethimide bind to the same site on the enzyme. The binding of 4-Cyclohexylaniline to aromatase results in a type II spectral change, which is indicative of the coordination of the arylamine to the heme-iron of the cytochrome P-450 enzyme. This interaction is essential for the inhibitory action, as acetylation of the amino group leads to a loss of inhibitory activity1.
The inhibition of aromatase by 4-Cyclohexylaniline suggests potential applications in the treatment of estrogen-dependent conditions, such as certain types of breast cancer. By reducing estrogen synthesis, these inhibitors can potentially slow the growth of estrogen-responsive tumors1.
The second paper examines the mutagenic and toxic effects of 2,4-Tetrahydrocyclohexylamine (ASTA-Z-7557) on human lymphocytes cultured in vitro2. This compound, along with 4-hydroperoxycyclophosphamide, is used in the therapy of leukemias and lymphomas to eliminate occult tumor cells in autologous marrow transplantations. The study found that these drugs cause a significant increase in sister chromatid exchanges and unscheduled DNA synthesis, indicating DNA damage. They also exhibit strong toxic effects on dividing cells, as measured by tritiated thymidine uptake inhibition2. These findings are relevant for understanding the therapeutic use and potential side effects of these chemicals in clinical settings.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: